N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The acetyl and methyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
The sulfonamide group is then introduced by reacting the benzofuran derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butylbenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide
Uniqueness
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-12(2)15-5-8-17(9-6-15)26(23,24)21-16-7-10-19-18(11-16)20(13(3)22)14(4)25-19/h5-12,21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZMTBUGJYSYSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.